1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one
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Overview
Description
Preparation Methods
One common synthetic route includes the reaction of 6-aminothiouracil with morpholinylchalcones to form the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the compound, typically using hydrogenation catalysts.
Scientific Research Applications
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its activity against lung and liver cancer cell lines.
Biological Research: It is used in molecular docking studies to understand its interactions with biological targets.
Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cancer cell proliferation. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and inducing cell death .
Comparison with Similar Compounds
Similar compounds include other morpholine-based heterocycles and pyrido[2,3-d]pyrimidine derivatives. Compared to these compounds, 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one exhibits unique structural features that enhance its biological activity and specificity . Some similar compounds include:
Properties
IUPAC Name |
1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)pent-4-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-2-3-6-14(21)20-7-4-5-13-12-17-16(18-15(13)20)19-8-10-22-11-9-19/h2,12H,1,3-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENXZQBJEHJWCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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